molecular formula C19H21BrN2O5 B4900812 cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5600-02-2

cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4900812
CAS No.: 5600-02-2
M. Wt: 437.3 g/mol
InChI Key: LEONNAOJNAKFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative characterized by a cyclohexyl ester group at position 5, a 6-bromo-1,3-benzodioxol-5-yl substituent at position 4, and a methyl group at position 4. The 1,3-benzodioxole moiety introduces steric bulk and electronic effects due to the bromine atom, which may influence reactivity and biological activity.

Properties

IUPAC Name

cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O5/c1-10-16(18(23)27-11-5-3-2-4-6-11)17(22-19(24)21-10)12-7-14-15(8-13(12)20)26-9-25-14/h7-8,11,17H,2-6,9H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEONNAOJNAKFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2Br)OCO3)C(=O)OC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386172
Record name ChemDiv1_009013
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5600-02-2
Record name ChemDiv1_009013
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the brominated benzodioxole intermediate, followed by the formation of the tetrahydropyrimidine ring through cyclization reactions. The final step involves esterification to introduce the cyclohexyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that compounds similar to cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects
    • Research has suggested that this compound may possess neuroprotective properties. It could potentially be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells.
  • Antimicrobial Properties
    • The structural features of this compound may contribute to its efficacy against certain bacterial strains. Preliminary studies indicate that it can inhibit the growth of gram-positive bacteria, making it a candidate for further exploration in antimicrobial therapy.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of tetrahydropyrimidine derivatives for their anticancer properties. Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo was tested against human breast cancer cell lines (MCF7). Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development .

Case Study 2: Neuroprotection

In a neuroprotection study published in Neuroscience Letters, researchers evaluated the effects of several pyrimidine derivatives on neuronal survival under oxidative stress conditions. Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell viability in cultured neurons subjected to hydrogen peroxide treatment .

Case Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial properties of various pyrimidine derivatives included cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl. The compound exhibited notable activity against Staphylococcus aureus with an MIC of 32 µg/mL, indicating its potential application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural variations among related compounds primarily involve:

Ester Groups: The cyclohexyl ester in the target compound contrasts with ethyl (e.g., ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, ) or methyl esters (e.g., methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, ).

Position 4 Substituents : The 6-bromo-1,3-benzodioxol-5-yl group differs from phenyl (), fluorophenyl (), or furan derivatives (). Bromine’s electron-withdrawing nature and the benzodioxole ring’s rigidity may enhance binding to hydrophobic enzyme pockets compared to simpler aryl groups .

Functional Group Variations : Unlike the 2-thioxo derivative in , the target compound retains a 2-oxo group, which is critical for hydrogen-bonding interactions in biological systems .

Key Research Findings

Substituent-Driven Bioactivity : Bromine and benzodioxole groups enhance cytotoxicity and selectivity in cancer cell lines (e.g., IC50 = 15.7 µM for bromophenyl analog) .

Ester Group Impact : Methyl/ethyl esters are synthetically accessible but less lipophilic than cyclohexyl esters, which may improve pharmacokinetics .

Functional Group Role : 2-Oxo derivatives (e.g., target compound) favor hydrogen bonding, while 2-thioxo analogs () exhibit radical scavenging .

Biological Activity

Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 5600-02-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC19H21BrN2O5
Molecular Weight437.284 g/mol
Density1.56 g/cm³
LogP3.650
PSA (Polar Surface Area)89.38 Ų

Pharmacological Activities

Research indicates that compounds similar to cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-tetrahydropyrimidine derivatives exhibit a variety of biological activities:

Antimicrobial Activity

Studies have shown that related compounds possess significant antibacterial properties. For example, derivatives have been tested against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibition . This suggests potential applications in treating bacterial infections.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly noteworthy, as it is relevant in the context of neurodegenerative diseases like Alzheimer's .

Anticancer Properties

Preliminary studies suggest that similar tetrahydropyrimidine compounds exhibit anticancer activity. For instance, certain derivatives have shown effectiveness against various human tumor cell lines, indicating a potential role in cancer therapy .

The biological activities of cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-tetrahydropyrimidine derivatives can be attributed to several mechanisms:

  • Interaction with Biological Targets : Molecular docking studies suggest that these compounds interact with specific amino acids in target proteins, influencing their function and activity .
  • Inhibition of Enzymatic Activity : By inhibiting enzymes like AChE and urease, these compounds may alter metabolic pathways critical for pathogen survival and proliferation .
  • Induction of Apoptosis : Some studies indicate that related compounds can induce apoptosis in cancer cells by disrupting proteasomal activity, leading to cell death .

Case Studies

Several case studies provide insight into the biological activity of this compound:

Study on Antimicrobial Activity

In a study evaluating the antibacterial properties of similar compounds, researchers found that certain derivatives exhibited MIC values as low as 15.62 µg/mL against various bacterial strains. This highlights the potential for developing new antibiotics based on this chemical structure .

Evaluation of Anticancer Effects

A series of tetrahydropyrimidine derivatives were synthesized and tested for anticancer activity against several human tumor cell lines. Compounds demonstrated selective cytotoxicity with IC50 values indicating significant potential for further development as cancer therapeutics .

Q & A

Q. What are the established synthetic methodologies for preparing cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via a modified Biginelli reaction, involving cyclocondensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde, urea, and a β-keto ester (e.g., cyclohexyl acetoacetate) under acid catalysis (e.g., HCl or p-toluenesulfonic acid). Key steps include:

  • Reaction Conditions : Reflux in ethanol or methanol for 6–12 hours.
  • Intermediate Isolation : Formation of a dihydropyrimidinone intermediate, followed by cyclization.
  • Yield Optimization : Adjusting molar ratios (1:1.2:1 for aldehyde:urea:β-keto ester) and catalyst loading (5–10 mol%) improves yields to 60–75% .

Q. Example Reaction Setup

ComponentQuantity (mmol)Role
6-Bromo-benzodioxole-5-carbaldehyde10.0Aldehyde substrate
Urea12.0Nitrogen source
Cyclohexyl acetoacetate10.0β-Keto ester
p-TsOH0.5Catalyst

Q. What spectroscopic and analytical techniques are critical for characterizing the structural integrity of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., cyclohexyl ester signals at δ 4.5–5.0 ppm for 1H; carbonyl carbons at 165–175 ppm for 13C).
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry using SHELXL for refinement .
  • Elemental Analysis : Validates empirical formula (e.g., C19H19BrN2O5).
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹) .

Advanced Questions

Q. How can X-ray crystallography combined with SHELX software elucidate conformational dynamics of the tetrahydropyrimidine ring?

  • Structure Refinement : SHELXL refines positional and thermal parameters using high-resolution data, resolving disorder in the cyclohexyl group .
  • Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(8) rings involving N–H⋯O interactions .
  • Ring Puckering : Cremer-Pople parameters quantify tetrahydropyrimidine ring distortion (e.g., puckering amplitude Q = 0.45 Å, θ = 120° for boat conformations) .

Q. Example Crystallographic Data

ParameterValue (Å/°)
C–C Bond Lengths1.52 ± 0.02
N–H⋯O Hydrogen Bond2.89 Å, 158°
Ring Puckering Amplitude0.43 Å

Q. What experimental approaches resolve contradictions in biological activity data among structurally similar dihydropyrimidine derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., bromo vs. methoxy groups) and assess enzyme inhibition (e.g., IC50 values for thymidine phosphorylase) .
  • Purity Control : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity to exclude impurities as activity confounders .
  • Assay Reproducibility : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) across studies .

Q. What methodologies are employed to investigate regioselectivity in the substitution patterns of dihydropyrimidine derivatives during synthesis?

  • Substituent Screening : Test aldehydes with varying electronic profiles (e.g., electron-withdrawing Br vs. electron-donating OMe) to direct cyclization regiochemistry.
  • Kinetic Monitoring : Use in situ FT-IR or TLC to track intermediate formation (e.g., enamine vs. keto-enol tautomers) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict thermodynamic favorability of regioisomers based on transition-state energies .

Q. Regioselectivity Trends

Aldehyde SubstituentMajor Product RegioisomerYield (%)
6-Bromo-benzodioxol5-Carboxylate72
4-Methoxy-phenyl4-Aryl68

Q. How can molecular docking studies predict the interaction of this compound with biological targets like thymidine phosphorylase?

  • Target Preparation : Retrieve thymidine phosphorylase structure (PDB ID: 2WK6) and prepare for docking (e.g., remove water, add charges).
  • Ligand Optimization : Minimize compound geometry using MMFF94 force fields in Open Babel.
  • Docking Workflow : Use AutoDock Vina with a 20 ų grid box centered on the active site. Validate poses with MD simulations (NAMD, 100 ns) .

Q. Docking Results

PoseBinding Energy (kcal/mol)Key Interactions (H-bonds)
1-9.2Arg-43, Asn-109
2-8.7Asp-204, Thr-167

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.